3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid
Overview
Description
3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is an organic compound with the molecular formula C11H12N2O6. This compound is characterized by the presence of acetylamino groups at the 3 and 5 positions, a methyl group at the 4 position, and a nitro group at the 2 position on a benzoic acid core. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid typically involves the nitration of 4-methylbenzoic acid followed by acetylation. The nitration process introduces the nitro group at the 2 position, and subsequent acetylation introduces acetylamino groups at the 3 and 5 positions. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,5-Bis(acetylamino)-4-methyl-2-amino-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-Diamino-4-methyl-2-nitro-benzoic acid and acetic acid.
Scientific Research Applications
3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino groups can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-4-methyl-2-nitro-benzoic acid: Lacks the acetyl groups but has similar core structure.
3,5-Bis(acetylamino)-4-methyl-benzoic acid: Lacks the nitro group but has similar acetylamino and methyl groups.
Uniqueness
3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3,5-diacetamido-4-methyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c1-5-9(13-6(2)16)4-8(12(18)19)11(15(20)21)10(5)14-7(3)17/h4H,1-3H3,(H,13,16)(H,14,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUEOWILCFEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395753 | |
Record name | 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-30-1 | |
Record name | 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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